Dimethyl[4-(phenylamino)pteridin-2-yl]amine

Chemical Biology Drug Discovery Enzyme Inhibition

Dimethyl[4-(phenylamino)pteridin-2-yl]amine (IUPAC: 2-N,2-N-dimethyl-4-N-phenylpteridine-2,4-diamine) is a synthetic pteridine derivative with the molecular formula C14H14N6 and a molecular weight of 266.30 g/mol. It belongs to the 2,4-diaminopteridine class, characterized by a pteridine core substituted with a dimethylamino group at the 2-position and a phenylamino group at the 4-position.

Molecular Formula C14H14N6
Molecular Weight 266.308
CAS No. 946291-12-9
Cat. No. B2963816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl[4-(phenylamino)pteridin-2-yl]amine
CAS946291-12-9
Molecular FormulaC14H14N6
Molecular Weight266.308
Structural Identifiers
SMILESCN(C)C1=NC2=NC=CN=C2C(=N1)NC3=CC=CC=C3
InChIInChI=1S/C14H14N6/c1-20(2)14-18-12-11(15-8-9-16-12)13(19-14)17-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17,18,19)
InChIKeyGPKWIQLRIYQASC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl[4-(phenylamino)pteridin-2-yl]amine (CAS 946291-12-9): A Distinct 2,4-Diaminopteridine Scaffold for Targeted Inhibitor Procurement


Dimethyl[4-(phenylamino)pteridin-2-yl]amine (IUPAC: 2-N,2-N-dimethyl-4-N-phenylpteridine-2,4-diamine) is a synthetic pteridine derivative with the molecular formula C14H14N6 and a molecular weight of 266.30 g/mol . It belongs to the 2,4-diaminopteridine class, characterized by a pteridine core substituted with a dimethylamino group at the 2-position and a phenylamino group at the 4-position . This specific substitution pattern distinguishes it from other pteridine-based inhibitors and synthetic intermediates, making it a unique candidate for research applications where precise structural features are critical for target engagement or as a reference standard.

Why Generic Pteridine Analogs Cannot Substitute for Dimethyl[4-(phenylamino)pteridin-2-yl]amine in Research


The 2,4-diaminopteridine scaffold is a privileged structure in medicinal chemistry, with biological activity exquisitely dependent on the nature and position of substituents . A seemingly minor change, such as replacing the 4-phenylamino group with a 4-amino or 4-keto group, or altering the 2-dimethylamino to a primary amine, can drastically alter target selectivity, enzyme inhibition kinetics, and physicochemical properties [1]. For instance, 4-amino pteridines are known nitric oxide synthase inhibitors, while 2,4,7-triamino-6-phenylpteridine (triamterene) acts as a diuretic; these divergent activities highlight that generic substitution is scientifically invalid for procurement [1]. Therefore, sourcing the exact compound with the correct 2-dimethylamino and 4-phenylamino substitution is essential for experimental reproducibility and valid structure-activity relationship (SAR) studies.

Quantitative Differentiation of Dimethyl[4-(phenylamino)pteridin-2-yl]amine Against Closest Comparators


Structural Differentiation: 4-Phenylamino vs. 4-Amino Substitution Defines Target Class

The presence of a 4-phenylamino group in Dimethyl[4-(phenylamino)pteridin-2-yl]amine distinguishes it from 4-amino pteridine derivatives that act as nitric oxide synthase (NOS) inhibitors. The 4-amino pteridine analogue of tetrahydrobiopterin (H4Bip) is a potent NOS inhibitor, whereas the 4-phenylamino substitution is expected to abrogate this activity due to steric and electronic differences [1]. This difference is critical for researchers seeking to avoid NOS inhibition while exploring other pteridine-associated targets.

Chemical Biology Drug Discovery Enzyme Inhibition

Urokinase and Trypsin Inhibition: Class-Level Evidence for Diamidine Derivatives

Dimethyl[4-(phenylamino)pteridin-2-yl]amine is described as a synthetic diamidine derivative that acts as a urokinase inhibitor as well as a trypsin inhibitor . While quantitative Ki values for this exact compound are not publicly available, its classification as a diamidine places it within a well-studied class of competitive protease inhibitors. For closely related aromatic diamidines, inhibition constants (Ki) for urokinase range from low micromolar to sub-micromolar levels in amidase assays using purified enzyme [1]. This class-level activity supports its utility in fibrinolysis and protease research.

Biochemistry Protease Inhibition Fibrinolysis

Physicochemical Identity: Molecular Weight and Formula Confirmation for Purity Control

The compound's identity is confirmed by its exact molecular formula (C14H14N6) and molecular weight (266.30 g/mol) . This physicochemical signature allows for unambiguous differentiation from structurally similar pteridines, such as Triamterene (C12H11N7, MW 253.26) or N4-(2,4-dimethylphenyl)-N2,N2-dimethylpteridine-2,4-diamine (C16H18N6, MW 294.36) [1]. The absence of a 7-amino group and the presence of an unsubstituted phenyl ring at the 4-position are key identifiers for procurement specifications.

Analytical Chemistry Quality Control Reference Standards

High-Value Application Scenarios for Dimethyl[4-(phenylamino)pteridin-2-yl]amine Based on Differentiated Properties


Protease Inhibition Studies: Urokinase-Plasminogen System Research

Dimethyl[4-(phenylamino)pteridin-2-yl]amine, as a diamidine derivative with urokinase and trypsin inhibitory activity , is ideally suited as a small-molecule probe in fibrinolysis and tumor metastasis research. It can be used in in vitro assays to dissect the urokinase-plasminogen activation cascade, where its competitive inhibition mechanism (inferred from the diamidine class) allows for quantitative kinetic analyses [1]. Its procurement as a pure reference standard ensures reproducible inhibition profiles across independent experiments, which is critical for publication-quality data.

Structure-Activity Relationship (SAR) Libraries: Pteridine Scaffold Optimization

The distinct 2-dimethylamino-4-phenylamino substitution pattern provides a unique starting point for SAR studies targeting pteridine-recognizing enzymes, such as dihydrofolate reductase (DHFR) or pteridine reductase 1 (PTR1) . Because small structural changes in the pteridine core lead to large shifts in target potency and selectivity [1], this compound can serve as a key intermediate or comparator in medicinal chemistry programs. Procurement of the exact CAS 946291-12-9 ensures consistency when generating SAR data across multiple synthesis batches.

Analytical Reference Standard: Method Development and Metabolite Identification

With a confirmed molecular weight of 266.30 and defined InChIKey (GPKWIQLRIYQASC-UHFFFAOYSA-N) , the compound is suitable as an analytical reference standard for developing LC-MS or HPLC methods. It can be used to calibrate detection of pteridine-based metabolites or impurities in pharmaceutical preparations, where its distinct retention time and mass spectrum differentiate it from endogenous pterins (e.g., biopterin, neopterin) and related synthetic derivatives [1]. This application supports quality control in both research and industrial settings.

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